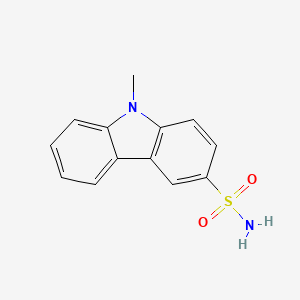

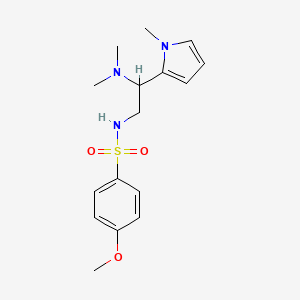

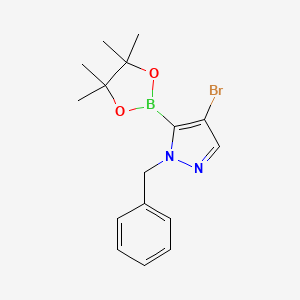

9-methyl-9H-carbazole-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-methyl-9H-carbazole-3-sulfonamide is a chemical compound with the molecular formula C13H12N2O2S . It has a molecular weight of 260.32 .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H12N2O2S/c1-15-12-5-3-2-4-10 (12)11-8-9 (18 (14,16)17)6-7-13 (11)15/h2-8H,1H3, (H2,14,16,17) . This indicates the presence of a carbazole ring with a sulfonamide group attached. Physical And Chemical Properties Analysis

The physical form of this compound is a powder . It has a storage temperature of room temperature .Aplicaciones Científicas De Investigación

Antitumor Activity

Carbazole sulfonamides, including 9-methyl-9H-carbazole-3-sulfonamide, demonstrate significant potential as antitumor agents. For instance, some carbazole sulfonamides exhibited potent antiproliferative activity against human tumor cell lines, suggesting their potential as novel antimitotic agents in cancer treatment. These compounds, such as 9-ethyl-N-(3,4,5-trimethoxyphenyl)-carbazole-3-sulfonamide, showed promising antitumor activity in human xenograft models and were found to induce apoptosis and cell cycle arrest in M-phase, involving p53 expression and bcl-2 phosphorylation (Hu et al., 2006).

Antimicrobial Applications

Carbazole derivatives, including this compound, have been studied for their antimicrobial properties. In one study, novel 9H-carbazole derivatives demonstrated effectiveness as antimicrobial agents. This opens avenues for their potential application in addressing various microbial infections (Salih et al., 2016).

Biotransformation Studies

Research has also explored the biotransformation of compounds like 9-methyl-9H-carbazole by certain bacterial strains, such as Ralstonia sp. This study contributes to our understanding of the environmental impact and degradation processes of carbazole derivatives (Waldau et al., 2009).

Optical and Electronic Applications

Compounds based on this compound have also been studied for their potential applications in optical and electronic devices. For example, their use in the development of materials for organic light-emitting diodes (OLEDs) and other electronic applications has been explored (Çiçek et al., 2018).

Fluorescence Sensing and Environmental Applications

Further, these carbazole derivatives have been investigated for their role in fluorescence sensing, particularly in environmental protection and biosensing. Such applications include the detection of various substances and the development of responsive fluorescent materials (Qian et al., 2019).

Safety and Hazards

9-methyl-9H-carbazole-3-sulfonamide has several safety warnings associated with it. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Direcciones Futuras

While specific future directions for 9-methyl-9H-carbazole-3-sulfonamide are not mentioned in the search results, carbazole compounds in general have attracted increasing interest due to their diverse pharmacological activities . They are considered by many medicinal chemists as a pharmacophoric nucleus because of their fused-ring structure with a highly conjugated system . This makes them attractive for the synthesis of a variety of bio-medically active compounds .

Propiedades

IUPAC Name |

9-methylcarbazole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-15-12-5-3-2-4-10(12)11-8-9(18(14,16)17)6-7-13(11)15/h2-8H,1H3,(H2,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKCDUUGRBUVQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)N)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2677324.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-6-(trifluoromethyl)-2,5-dihydropyran-6-carboxamide;hydrochloride](/img/structure/B2677336.png)

![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2677337.png)

![(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2677340.png)

![4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2677342.png)

![Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2677346.png)